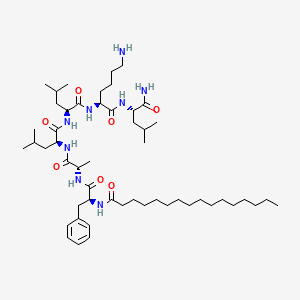
Palmitoyl hexapeptide-14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palmitoyl hexapeptide-14, also known as Palmitoyl hexapeptide-6, is a bioactive peptide widely recognized for its anti-aging properties. This compound is a short chain of amino acids linked to a palmitoyl group, which enhances its ability to penetrate the skin. It stimulates the proliferation of dermal fibroblast cells, boosting collagen production and improving skin elasticity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Palmitoyl hexapeptide-14 is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents like HBTU or DIC.
Cleavage of the peptide: from the resin using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).
Purification: of the peptide using HPLC (high-performance liquid chromatography).
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale SPPS, followed by purification and lyophilization to obtain the final product. The process is optimized for high yield and purity, ensuring the peptide’s efficacy in cosmetic formulations .
Analyse Chemischer Reaktionen
Types of Reactions
Palmitoyl hexapeptide-14 primarily undergoes peptide bond formation during its synthesis. It can also participate in:
Oxidation: Exposure to oxidizing agents can lead to the oxidation of amino acid side chains.
Reduction: Reducing agents can break disulfide bonds if present.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Coupling Reagents: HBTU, DIC, and EDC are commonly used in peptide synthesis.
Cleavage Reagents: TFA is used to cleave the peptide from the resin.
Oxidizing Agents: Hydrogen peroxide or other peroxides.
Reducing Agents: DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).
Major Products Formed
The primary product of these reactions is this compound itself. Oxidation and reduction reactions can lead to modified peptides with altered properties .
Wissenschaftliche Forschungsanwendungen
Palmitoyl hexapeptide-14 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and proliferation.
Medicine: Explored for its potential in wound healing and anti-inflammatory treatments.
Industry: Widely used in the cosmetic industry for its anti-aging properties, improving skin elasticity, and reducing wrinkles
Wirkmechanismus
Palmitoyl hexapeptide-14 exerts its effects by stimulating the proliferation of dermal fibroblast cells, which are responsible for collagen production. It inhibits matrix metalloproteinases (MMPs), enzymes that break down collagen and elastin in the skin. By doing so, it helps rebuild the skin’s extracellular matrix (ECM), improving elasticity and water retention .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Palmitoyl pentapeptide-4: Known for its collagen-boosting properties.
Acetyl hexapeptide-8: Often referred to as a “Botox-like” peptide for its ability to reduce muscle contractions.
Palmitoyl tetrapeptide-7: Reduces inflammation and improves skin texture.
Uniqueness
Palmitoyl hexapeptide-14 stands out due to its dual action of stimulating collagen production and inhibiting MMPs. This makes it particularly effective in anti-aging formulations, providing both immediate and long-term benefits .
Eigenschaften
Molekularformel |
C52H92N8O7 |
|---|---|
Molekulargewicht |
941.3 g/mol |
IUPAC-Name |
N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]hexadecanamide |
InChI |
InChI=1S/C52H92N8O7/c1-9-10-11-12-13-14-15-16-17-18-19-20-24-30-46(61)56-45(35-40-27-22-21-23-28-40)50(65)55-39(8)48(63)59-43(33-37(4)5)52(67)60-44(34-38(6)7)51(66)57-41(29-25-26-31-53)49(64)58-42(47(54)62)32-36(2)3/h21-23,27-28,36-39,41-45H,9-20,24-26,29-35,53H2,1-8H3,(H2,54,62)(H,55,65)(H,56,61)(H,57,66)(H,58,64)(H,59,63)(H,60,67)/t39-,41-,42-,43-,44-,45-/m0/s1 |
InChI-Schlüssel |
QOJFGLKMGVFTQV-AGPWLXQASA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-methoxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate;N,N-diethylethanamine](/img/structure/B12369747.png)

![4-[3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-enyl]cyclohexane-1-carboxylic acid](/img/structure/B12369761.png)









![[(2S,3R)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate](/img/structure/B12369821.png)
![[(1R,2S,3R,3aR,5aR,5bR,7aR,9R,10R,11aS,13aS,13bR)-1,2-dihydroxy-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-10-yl] acetate](/img/structure/B12369822.png)
